molecular formula C11H12BrN B1658490 1H-Indole, 3-(2-bromoethyl)-1-methyl- CAS No. 61220-49-3

1H-Indole, 3-(2-bromoethyl)-1-methyl-

Cat. No. B1658490
Key on ui cas rn: 61220-49-3
M. Wt: 238.12 g/mol
InChI Key: GGGKTMYGNHOBHF-UHFFFAOYSA-N
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Patent
US04954502

Procedure details

To a solution of 1-methyl-3-(2-hydroxyethyl)indole (4.00 g,0.023 mol) in 50 mL of acetonitrile at -20° C. under Ar was added a solution of CBr4 (10.16 g, 0.031 mol) in 25 mL of acetonitrile, followed by a solution of triphenylphosphine (8.00 g, 0.031 mol) in 125 mL of acetonitrile. The mixture was stirred and allowed to warm to 0° C. over 2 h. The resulting mixture was evaporated and the residue was chromatographed (SiO2 /hexane, then ethyl acetate-hexane=1:4) to give the product (4.00 g, 74%) as a brown oil: IR (neat) 2940, 1617, 1552 cm-1 ; 1Hnmr (200 MHz, CDCl3) δ 7.58 (d, J=7.6 Hz, 1H), 7.33-7.09 (m, 3H), 6.95 (s, 1H), 3.77 (s, 3H), 3.62 (t, J=7.9 Hz, 2 H), 3.32 (t, J=7.7 Hz, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][CH2:12]O)=[CH:3]1.C(Br)(Br)(Br)[Br:15].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(#N)C>[Br:15][CH2:12][CH2:11][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)CCO
Name
Quantity
10.16 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (SiO2 /hexane

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=CN(C2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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